molecular formula C15H15N3O2 B2448795 6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide CAS No. 2034281-32-6

6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2448795
CAS No.: 2034281-32-6
M. Wt: 269.304
InChI Key: PPUJWABBPZSCHA-UHFFFAOYSA-N
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Description

6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide is a complex organic compound featuring a pyrimidine ring substituted with a hydroxy group and a tetrahydronaphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of 1,2,3,4-tetrahydronaphthalene, which can be synthesized by the catalytic hydrogenation of naphthalene using a nickel catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening to identify the most effective catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine under hydrogenation conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the pyrimidine ring would yield a dihydropyrimidine derivative .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Medicine: It has potential as a pharmacophore for the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and tetrahydronaphthalene derivatives. Examples include:

Uniqueness

The uniqueness of 6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactivities and biological activities .

Properties

IUPAC Name

6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14-8-13(16-9-17-14)15(20)18-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,8-9,12H,3,5,7H2,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUJWABBPZSCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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